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molecular formula C9H20O2 B1339001 2,4-Diethyl-1,5-pentanediol CAS No. 57987-55-0

2,4-Diethyl-1,5-pentanediol

Cat. No. B1339001
M. Wt: 160.25 g/mol
InChI Key: OJRJDENLRJHEJO-UHFFFAOYSA-N
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Patent
US06072089

Procedure details

3,5-Diethyl-5,6-dihydro-2H-2-pyranol obtained in Example 3 (5 g) was put into a 100-ml autoclave together with 0.25 g of Raney nickel and 0.5 ml of water, followed by stirring at 120° C. for 5 hours at a hydrogen pressure of 30 kg/cm2. After the catalyst was filtered off from the reaction mixture, water was distilled under reduced pressure to obtain 2,4-diethyl-1,5-pentanediol quantitatively.
Name
3,5-Diethyl-5,6-dihydro-2H-2-pyranol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]([OH:11])[O:5][CH2:6][CH:7]([CH2:9][CH3:10])[CH:8]=1)[CH3:2].[H][H]>[Ni].O>[CH2:1]([CH:3]([CH2:8][CH:7]([CH2:9][CH3:10])[CH2:6][OH:5])[CH2:4][OH:11])[CH3:2]

Inputs

Step One
Name
3,5-Diethyl-5,6-dihydro-2H-2-pyranol
Quantity
5 g
Type
reactant
Smiles
C(C)C=1C(OCC(C1)CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the catalyst was filtered off from the reaction mixture, water
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CO)CC(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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